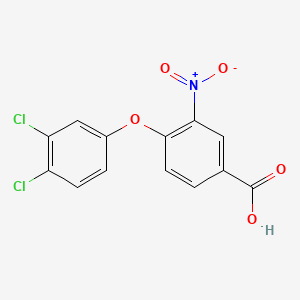
4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 3,4-dichlorophenoxy group and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(3,4-dichlorophenoxy)-3-nitro- typically involves the following steps:
Chlorination: The chlorination of phenol to introduce chlorine atoms at the 3 and 4 positions can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
Esterification: The esterification of the chlorinated phenol with benzoic acid can be performed using a suitable esterification agent such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods: Industrial production of benzoic acid, 4-(3,4-dichlorophenoxy)-3-nitro- may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(3,4-dichlorophenoxy)-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group can also participate in interactions with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Benzoic acid, 4-(3,4-dichlorophenoxy)-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Benzoic acid, 4-(3,4-dichlorophenoxy)-2-nitro-: Similar structure but with the nitro group at the 2-position, which can lead to different reactivity and biological activity.
Benzoic acid, 4-(3,4-dichlorophenoxy)-3-amino-: The nitro group is reduced to an amino group, resulting in different chemical and biological properties.
Uniqueness: 4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid is unique due to the presence of both the nitro and dichlorophenoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
99585-43-0 |
|---|---|
Fórmula molecular |
C13H7Cl2NO5 |
Peso molecular |
328.1 g/mol |
Nombre IUPAC |
4-(3,4-dichlorophenoxy)-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H7Cl2NO5/c14-9-3-2-8(6-10(9)15)21-12-4-1-7(13(17)18)5-11(12)16(19)20/h1-6H,(H,17,18) |
Clave InChI |
OBLMPDYQGQXOHY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC2=CC(=C(C=C2)Cl)Cl |
Key on ui other cas no. |
99585-43-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















